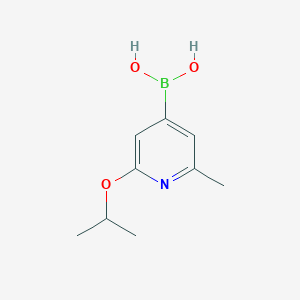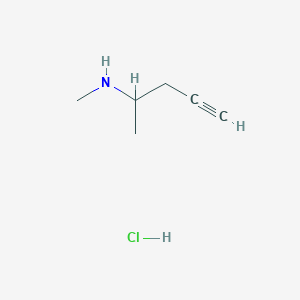
N-Methylpent-4-yn-2-amine hydrochloride
カタログ番号 B2804589
CAS番号:
2253631-62-6
分子量: 133.62
InChIキー: RUOKXSXOMWUBOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Methylpent-4-yn-2-amine hydrochloride” is a chemical compound that belongs to the class of monoamine alkaloids. It is also known as MPYA. The CAS Number of this compound is 2225146-33-6 . It has a molecular weight of 133.62 .
Physical And Chemical Properties Analysis
“N-Methylpent-4-yn-2-amine hydrochloride” is a powder . The storage temperature is room temperature .科学的研究の応用
Hydroaminomethylation of Oleochemicals
- Overview: This review explores the hydroaminomethylation (HAM) of vegetable oils, a reaction where amines are grafted onto alkyl chains, using rhodium catalysis. HAM-products derived from this process have potential as monomers in polymer chemistry and as bio-based surface-active agents. The review aims to show HAM as an effective route to valuable, functionalized bio-based compounds with industrial potential (Vanbésien et al., 2018).
Soybean Oil as a Renewable Feedstock for Nitrogen-Containing Derivatives
- Overview: This review discusses the use of soybean oil as a renewable source for producing materials containing nitrogen, including fatty amines and amides. The research highlights novel approaches to functionalize the fatty acid chain structures to produce new compounds, surfactants, and polymers that contain nitrogen (Biswas et al., 2008).
Computational Modeling and Simulation of CO2 Capture by Aqueous Amines
- Overview: This paper reviews computational methods used to study the reactions between carbon dioxide and aqueous organic amines for CO2 capture. The focus is on quantum chemical methods, molecular dynamics, and the balance between formation and detoxification of reactive intermediates. Such studies are essential for designing more efficient carbon capture agents (Yang et al., 2017).
Plasma Methods for Generating Chemically Reactive Surfaces
- Overview: This review discusses plasma surface treatments and plasma polymerization for creating polymeric surfaces and thin coatings containing reactive chemical groups. Such surfaces are useful for covalent immobilization of biomolecules or polymers to exert bio-specific interfacial responses. Amines, carboxy, hydroxy, and aldehyde groups on surfaces are particularly focused on for applications including cell colonization (Siow et al., 2006).
Application of N-Halo Reagents in Organic Synthesis
- Overview: This review summarizes the use of N-halo reagents in organic synthesis for various functional group transformations. Although it does not specifically mention N-Methylpent-4-yn-2-amine hydrochloride, the applications of N-halo reagents in oxidation, halogenation, acylation, and other reactions are relevant for understanding the potential synthetic uses of amines and related compounds (Kolvari et al., 2007).
Safety and Hazards
特性
IUPAC Name |
N-methylpent-4-yn-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-5-6(2)7-3;/h1,6-7H,5H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKXSXOMWUBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylpent-4-yn-2-amine hydrochloride | |
CAS RN |
2253631-62-6 |
Source


|
| Record name | methyl(pent-4-yn-2-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-[1-[5-(Propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2804506.png)
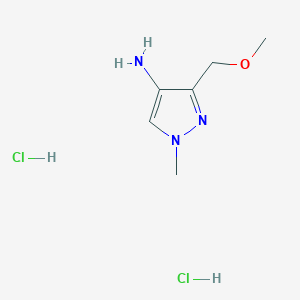
![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)
![N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2804512.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2804514.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2804517.png)

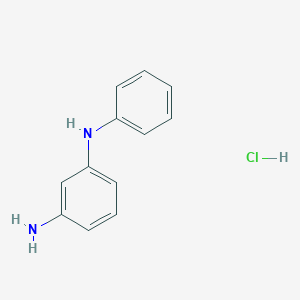
![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2804520.png)
![tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2804521.png)
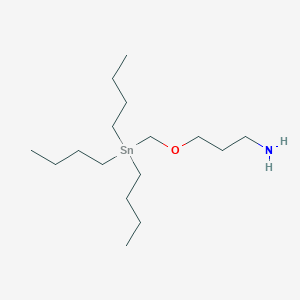
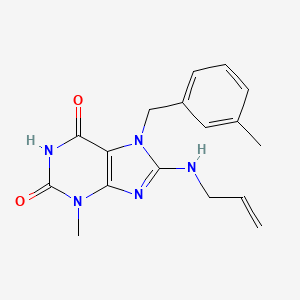
![Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane](/img/structure/B2804527.png)
